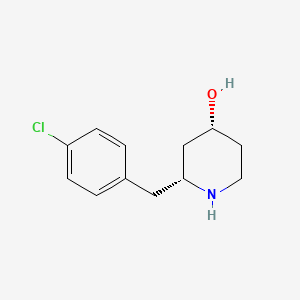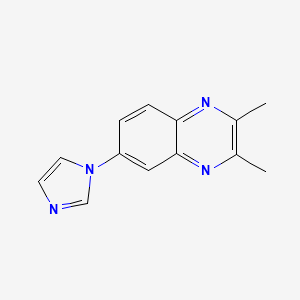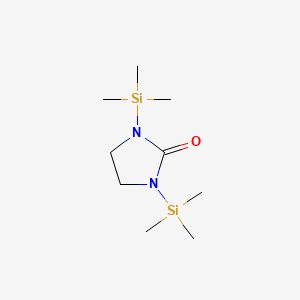
1,3-Bis(trimethylsilyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trimethylsilyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H22N2OSi2. It is a derivative of imidazolidin-2-one, where the hydrogen atoms at positions 1 and 3 are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsilyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trimethylsilyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions with water are employed to break the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of imidazolidin-2-one can be formed.
Hydrolysis: The primary products are imidazolidin-2-one and trimethylsilanol.
Scientific Research Applications
1,3-Bis(trimethylsilyl)imidazolidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines and as a reagent in various organic transformations.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethylsilyl)imidazolidin-2-one involves its ability to act as a protecting group for amines. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the nitrogen atoms. This allows for selective reactions at other sites of the molecule. Upon completion of the desired transformation, the trimethylsilyl groups can be removed under mild conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Similar in structure but with methyl groups instead of trimethylsilyl groups.
1,3-Bis(trimethylsilyl)imidazole: Another derivative with a similar protecting group function but different core structure.
Uniqueness
1,3-Bis(trimethylsilyl)imidazolidin-2-one is unique due to its dual trimethylsilyl groups, which provide enhanced steric protection compared to other derivatives. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C9H22N2OSi2 |
|---|---|
Molecular Weight |
230.45 g/mol |
IUPAC Name |
1,3-bis(trimethylsilyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H22N2OSi2/c1-13(2,3)10-7-8-11(9(10)12)14(4,5)6/h7-8H2,1-6H3 |
InChI Key |
HOCMDEGVKLFTOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCN(C1=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



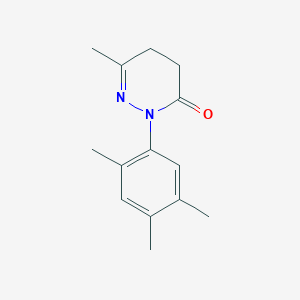
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

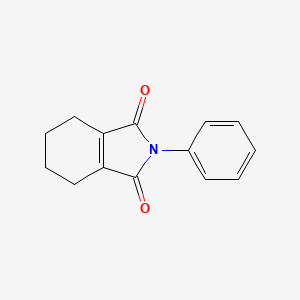
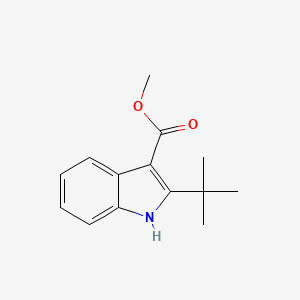
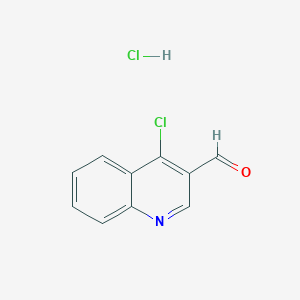
![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
